7-benzyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
7-benzyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that belongs to the class of quinazolinone derivatives These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
The synthesis of 7-benzyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dioxoloquinazolinone core: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the oxadiazole ring: This step involves the formation of the oxadiazole ring through cyclization reactions, often using reagents such as hydrazine derivatives and carboxylic acids.
Attachment of the benzyl group: The benzyl group can be introduced through nucleophilic substitution reactions, using benzyl halides as the electrophilic agents.
Thioether formation: The final step involves the formation of the thioether linkage, which can be achieved through the reaction of thiol derivatives with appropriate electrophiles.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
7-benzyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the oxadiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxadiazole moieties, using nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
7-benzyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and chemical properties.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a potential candidate for drug discovery and development.
Medicine: The compound’s unique structure and potential biological activities could lead to its use in the development of new therapeutic agents for various diseases.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products due to its distinctive chemical properties.
Mechanism of Action
The mechanism of action of 7-benzyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is likely to involve interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease processes, leading to therapeutic effects.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways and biological responses.
DNA/RNA interactions: The compound could interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar compounds to 7-benzyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one include other quinazolinone derivatives, oxadiazole-containing compounds, and benzyl-substituted molecules. These compounds may share some chemical properties and biological activities but differ in their specific structures and effects. The uniqueness of this compound lies in its combination of these structural features, which may confer distinct advantages in terms of stability, reactivity, and biological activity.
Some similar compounds include:
Quinazolinone derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.
Oxadiazole-containing compounds: Molecules containing the oxadiazole ring, such as 3-(2-pyridyl)-1,2,4-oxadiazole.
Benzyl-substituted molecules: Compounds with benzyl groups, such as benzyl benzoate.
These comparisons highlight the unique combination of structural elements in this compound and its potential advantages in various applications.
Properties
IUPAC Name |
7-benzyl-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c1-16-7-5-6-10-18(16)24-28-23(34-29-24)14-35-26-27-20-12-22-21(32-15-33-22)11-19(20)25(31)30(26)13-17-8-3-2-4-9-17/h2-12H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYKLMQISGFKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CC=C6)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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